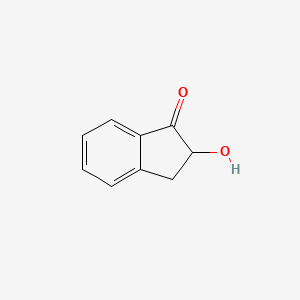

2-Hydroxy-2,3-Dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone with a hydroxyl group at position 2 of the indanone scaffold. Its molecular formula is C₉H₈O₂, and it features a fused benzene and cyclopentanone ring system. The compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its reactive ketone and hydroxyl groups, which enable diverse functionalization. Its stereochemistry and electronic properties are influenced by the hydroxyl group’s position, making it a precursor for asymmetric synthesis and bioactive derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-2,3-Dihydro-1H-inden-1-one?

- Methodology :

- Nucleophilic substitution : Start with 2,3-dihydro-1H-inden-1-one derivatives and introduce hydroxyl groups via hydroxylation or substitution. For example, describes using iodine (I₂) as a catalyst for thiolation reactions, which could be adapted for hydroxyl group introduction under controlled pH and temperature .

- Oxidative methods : highlights oxidative stability in indenones, suggesting that mild oxidizing agents (e.g., H₂O₂ in acidic conditions) may selectively oxidize specific positions while preserving the hydroxyl group .

- Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Q. How can spectroscopic techniques characterize this compound?

- Tools :

- ¹H/¹³C NMR : Identify hydroxyl proton signals (δ ~5–6 ppm) and aromatic protons (δ ~6.5–8 ppm). Compare with related compounds (e.g., methoxy-substituted indenones in and ) to confirm substitution patterns .

- XRD : demonstrates the use of single-crystal X-ray diffraction to resolve bicyclic structures in indenone derivatives. For the hydroxyl analog, crystallize in DMF or ethanol to obtain suitable crystals .

- Validation : Cross-reference IR spectra for O-H stretching (~3200–3600 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

Q. What factors influence the stability of this compound under experimental conditions?

- Degradation pathways :

- Oxidative environments : The hydroxyl group may increase susceptibility to oxidation, forming quinone-like structures. notes that fluorinated/methoxylated analogs are more stable under oxidative stress .

- pH sensitivity : Protonation/deprotonation of the hydroxyl group (pKa ~10–12) can alter solubility and reactivity. Conduct stability tests in buffered solutions (pH 4–10) .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent dimerization or oxidation.

Advanced Research Questions

Q. How does the hydroxyl group influence biological activity compared to halogen or methoxy substituents?

- Structure-activity relationship (SAR) :

- Anticancer activity : shows that indenone derivatives with electron-withdrawing groups (e.g., iodine in ) enhance lipophilicity and receptor binding. The hydroxyl group may reduce membrane permeability but improve hydrogen-bonding interactions with targets like FAK kinases .

- Enzyme inhibition : demonstrates that thioether-linked indenones inhibit acetylcholinesterase. Hydroxyl groups could modulate interactions with catalytic sites via H-bonding .

- Comparative data :

| Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| –OH | Under investigation | – |

| –F (4-position) | 12 µM (Antimicrobial) | |

| –OCH₃ (5-position) | 8 µM (Anticancer) |

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) :

- Model the electronic effects of the hydroxyl group on ring strain and ketone reactivity. uses DFT to analyze JAK2 inhibitor binding, which can be adapted to study H-bond donor capacity .

- Simulate reaction pathways for hydroxyl group participation in nucleophilic attacks or redox cycles.

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in IC₅₀ values for indenone derivatives may arise from:

- Experimental design : Differences in cell lines (e.g., uses bacterial models, while tests ovarian cancer cells) .

- Purity : Ensure >95% purity via HPLC ( and emphasize purity thresholds) .

- Mitigation :

- Standardize assays (e.g., MTT vs. ATP-based viability tests).

- Validate results using orthogonal methods (e.g., NMR-based binding assays vs. enzymatic activity tests).

Q. Methodological Tables

Table 1: Comparative Reactivity of Indenone Derivatives

| Compound | Substituent | Reactivity (t₁/₂ in H₂O) | Key Interaction |

|---|---|---|---|

| 2-Hydroxy-indenone | –OH | 48 hrs (pH 7) | H-bonding |

| 4-Fluoro-5-methoxy-indenone | –F, –OCH₃ | >72 hrs (pH 7) | Lipophilic stacking |

| 7-Iodo-indenone | –I | 24 hrs (pH 7) | Halogen bonding |

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

Key Structural Analogues :

3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (): Substituents: Hydroxy at position 3, isopropyl and methyl groups at position 3. Bioactivity: Exhibits allelopathic activity (IC₅₀ = 0.34 mM for hypocotyl growth inhibition in L. sativum) .

(E)-2-(3-Chlorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (): Substituents: Chlorobenzylidene at position 2, methoxy groups at positions 5 and 4. Crystallography: Dihedral angle of 8.56° between the indanone and benzylidene rings, with intermolecular C–H⋯O hydrogen bonds .

2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) ():

- Substituents : Dibromo-hydroxybenzylidene at position 2.

- Bioactivity : Inhibits Topoisomerase IIα (Top2), a target in cancer therapy, with structural diversity compared to classical Top2 inhibitors like VM26 .

(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one ():

- Substituents : Indole-methylene group at position 2.

- Electronic Properties : DFT calculations (B3LYP/6-31G(d,p)) show a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. Exhibits strong antimicrobial activity against E. coli and B. subtilis .

Physicochemical Properties

- Solubility: Hydroxy groups enhance water solubility (e.g., 2-hydroxy vs. non-polar benzylidene derivatives).

- Stability : Benzylidene derivatives (e.g., ) show enhanced π-π stacking, improving crystalline stability .

- Reactivity : The 2-hydroxy group facilitates hydrogen bonding, influencing drug-receptor interactions (e.g., aggrecanase inhibitors ).

Propriétés

Numéro CAS |

1579-16-4 |

|---|---|

Formule moléculaire |

C9H8O2 |

Poids moléculaire |

148.16 g/mol |

Nom IUPAC |

2-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8,10H,5H2 |

Clé InChI |

XEZMWIFCFZCFPJ-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC=CC=C21)O |

SMILES canonique |

C1C(C(=O)C2=CC=CC=C21)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.